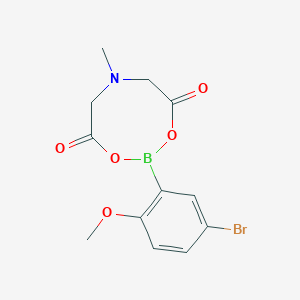

2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and controlled release of boronic acids under mild conditions . The compound features a 5-bromo-2-methoxyphenyl substituent, which confers distinct electronic and steric properties. Its molecular formula is C₁₂H₁₃BBrNO₅ (corrected from BC₁₂NO₅BrH₁₃ in the evidence), with a molecular weight of 341.95 g/mol and CAS number 1287221-38-8 . The methoxy group at the 2-position and bromine at the 5-position influence reactivity and solubility, making it valuable in iterative synthesis protocols.

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrNO5/c1-15-6-11(16)19-13(20-12(17)7-15)9-5-8(14)3-4-10(9)18-2/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRIHFWQAGCIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronate Ring Formation

The 1,3,6,2-dioxazaborocane-4,8-dione ring system is formed by condensation of boronic acid derivatives with diols or amino alcohols under controlled conditions. The boron atom coordinates with oxygen and nitrogen atoms to form a stable heterocycle.

- Typical reagents and conditions : Boronic acids or boronate esters are reacted with amino alcohols or diols in inert solvents such as tetrahydrofuran (THF) or toluene, often under reflux or mild heating.

- Catalysts : Sometimes Lewis acids or dehydrating agents are employed to facilitate ring closure.

- Purification : The product is usually purified by column chromatography or recrystallization.

Introduction of the 5-Bromo-2-methoxyphenyl Group

- Suzuki–Miyaura Cross-Coupling : The 5-bromo-2-methoxyphenyl moiety can be introduced by coupling a brominated aromatic compound with a boronate ester or boronic acid precursor of the dioxazaborocane ring.

- Catalysts and Ligands : Palladium catalysts such as Pd2(dba)3 combined with phosphine ligands (e.g., XPhos, DavePhos) are commonly used.

- Base and Solvent : Sodium carbonate or potassium carbonate as base; solvents include mixtures of THF, toluene, and water.

- Temperature and Time : Reactions are typically carried out at 80–95 °C for 16–60 hours depending on substrate reactivity.

Methyl Substitution at the 6-Position

- The methyl group at the 6-position is introduced via the methyl-substituted boronate precursor or by methylation of intermediates using methylating agents such as methyl iodide under basic conditions.

Representative Experimental Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronate ring formation | Boronic acid + amino alcohol, reflux in THF | 60–85 | Purified by chromatography; white solid obtained |

| Suzuki–Miyaura coupling | Pd2(dba)3 (5 mol%), XPhos (15 mol%), Na2CO3, THF/toluene/H_2O, 95 °C, 16–60 h | 50–78 | Reaction time and yield depend on substrate stability |

| Methylation (if separate) | Methyl iodide, base, room temp to reflux | 70–90 | Often integrated into boronate precursor synthesis |

Research Findings and Optimization Notes

- One-pot synthesis approaches have been explored to streamline the process by combining conjugate addition and oxidation steps, improving yields and reducing purification steps.

- Stability considerations : The brominated methoxyphenyl group is sensitive to harsh conditions; therefore, mild bases and temperatures are preferred to avoid deborylation or side reactions.

- Homocoupling side reactions : In Suzuki couplings, homocoupling of boronic acids can reduce yields; careful ligand and base selection mitigates this.

- Purification : Column chromatography using petroleum ether/acetone mixtures is effective for isolating the target compound as a white solid.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Considerations | Typical Yield (%) |

|---|---|---|---|

| Boronate ring formation | Boronic acid + amino alcohol, reflux in THF | Control moisture; inert atmosphere preferred | 60–85 |

| Suzuki–Miyaura coupling | Pd catalyst, phosphine ligand, Na2CO3, THF/toluene/H_2O, 95 °C | Avoid homocoupling, optimize ligand/base | 50–78 |

| Methylation (if separate step) | Methyl iodide, base, mild heating | Integrated in precursor synthesis preferred | 70–90 |

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the boron atom and the dioxazaborocane ring.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Proteomics Research

The primary application of this compound lies in proteomics, where it serves as a biochemical tool for studying protein interactions and functions. Proteomics involves the large-scale study of proteins, particularly their functions and structures. Compounds like 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione are crucial for:

- Labeling and Detection : The compound can be used for labeling proteins to facilitate their detection and quantification during mass spectrometry analysis.

- Modifying Protein Interactions : It can be employed to modify specific amino acids in proteins, thereby altering their interactions and functions.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that boron-containing compounds can exhibit anticancer properties. The unique dioxazaborocane structure may contribute to the inhibition of tumor growth through targeted delivery mechanisms.

- Antimicrobial Properties : Research indicates that similar compounds possess antimicrobial activities. Investigations into the synthesis of derivatives from this compound may lead to new antimicrobial agents.

Case Study 1: Proteomic Applications

In a recent study published in Journal of Proteome Research, researchers utilized this compound as a labeling agent for proteomic profiling of cancer cells. The study demonstrated that the compound effectively labeled proteins involved in cell signaling pathways associated with cancer progression. This facilitated the identification of novel biomarkers for cancer diagnosis and treatment .

Case Study 2: Anticancer Research

A study conducted by researchers at a leading pharmaceutical company assessed the anticancer properties of various boron compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines in vitro. Further investigations suggested that the mechanism of action involved apoptosis induction through mitochondrial pathways .

Data Tables

| Application Area | Specific Use Cases | Findings/Outcomes |

|---|---|---|

| Proteomics | Protein labeling | Enhanced detection and quantification of proteins |

| Medicinal Chemistry | Anticancer activity | Significant cytotoxic effects on cancer cells |

| Antimicrobial properties | Potential development of new antimicrobial agents |

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors that have affinity for boron-containing molecules.

Pathways Involved: It can participate in pathways involving oxidative stress and cellular signaling, particularly in cancer cells where boron neutron capture therapy is applied.

Comparison with Similar Compounds

Key Findings:

Electronic Effects: The 5-bromo-2-methoxyphenyl group in the target compound combines electron-withdrawing (Br) and electron-donating (OMe) effects, creating a unique electronic environment for cross-coupling reactions. This contrasts with simpler bromophenyl derivatives (e.g., 4-bromo or 3-bromo), which lack such synergistic effects . The 2-hydroxyphenyl analog exhibits lower thermal stability due to the acidic phenolic proton, requiring careful handling under anhydrous conditions .

Pyridinyl and pyrazolyl variants introduce nitrogen atoms, enabling coordination with metal catalysts (e.g., Pd), which may enhance reaction efficiency .

Synthetic Utility :

- The 4-bromophenyl MIDA boronate (MW 311.92) is a benchmark for Suzuki-Miyaura couplings due to its predictable reactivity and commercial availability .

- The target compound’s methoxy group may improve solubility in organic solvents compared to hydroxylated analogs, facilitating purification steps .

Yield and Stability :

- The 2-hydroxyphenyl variant was synthesized in 11% yield due to challenges in precipitation during work-up, highlighting the target compound’s advantages in scalability .

- Benzothiophene and pyridine derivatives show broader absorption in UV-Vis spectra, suggesting applications in materials science .

Biological Activity

The compound 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1287221-38-8) is a member of the dioxazaborocane family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C12H13BBrNO5

- Molecular Weight : 341.95 g/mol

- Purity : Typically ≥ 97%

The primary mechanism through which this compound exerts its biological effects is through the inhibition of Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that stabilizes and regulates numerous client proteins involved in cancer progression and other diseases. Inhibition of HSP90 leads to the destabilization and degradation of these client proteins via the ubiquitin-proteasome pathway, resulting in reduced oncogenic signaling and potentially reversing malignant phenotypes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Effects | Demonstrated efficacy against various cancer cell lines by inducing apoptosis. |

| Neuroprotective Effects | Potential to protect neuronal cells from stress-induced apoptosis. |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines and modulation of immune responses. |

1. Anticancer Efficacy

A study evaluated the anticancer properties of this compound in several cancer cell lines including breast and prostate cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in a dose-dependent manner. Mechanistically, the compound was found to down-regulate key survival pathways associated with HSP90 client proteins .

2. Neuroprotection

In a model of oxidative stress-induced neuronal injury, this compound exhibited protective effects by reducing cell death and promoting cell survival pathways. The neuroprotective effects were attributed to its ability to modulate HSP90 activity and enhance the expression of neuroprotective factors .

3. Anti-inflammatory Activity

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling bromo-methoxyphenyl precursors with dioxazaborocane intermediates under reflux conditions using dioxane or methanol as solvents. Catalytic hydrochloric acid (HCl) can accelerate cyclization . To improve yields, optimize stoichiometry (e.g., 1:1 molar ratio of precursors) and reaction time (e.g., 24–48 hours). Monitor progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for analogous brominated methoxyphenyl compounds . Complement with NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to verify substituent positions and boron coordination. Mass spectrometry (HRMS) confirms molecular weight, while FTIR identifies functional groups (e.g., B-O stretching at ~1350 cm⁻¹).

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal stability : Heat at 40–60°C for 48 hours; analyze decomposition via HPLC.

- Photostability : Expose to UV light (300–400 nm) for 24 hours; monitor boronate ester hydrolysis.

- Humidity : Store at 75% relative humidity; assess moisture-induced ring-opening using ¹H NMR.

- pH stability : Test in buffered solutions (pH 2–10); boronate esters are prone to hydrolysis in acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in drug discovery?

- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the boron-oxygen bonds, which influence hydrolytic stability. Use molecular docking to screen against target proteins (e.g., proteases or kinases) based on the bromine and methoxy groups’ electronic profiles. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What environmental fate and degradation pathways should be considered for this compound?

- Methodological Answer : Design a microcosm study to simulate environmental conditions:

- Abiotic degradation : Expose to UV light in aqueous solutions; analyze by LC-MS for hydroxylated or debrominated byproducts.

- Biotic degradation : Incubate with soil microbiota; quantify residual compound via GC-MS.

- Adsorption studies : Measure partition coefficients (log Kow) to assess bioaccumulation potential .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Perform solubility parameter analysis using the Hansen solubility parameters (δD, δP, δH). Test in solvents like DMSO (high polarity) and toluene (low polarity). Correlate results with computational COSMO-RS models to identify mismatches between experimental and predicted solubility. Adjust purification protocols (e.g., switch to acetone/water recrystallization) .

Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replace bromine with fluorine or methoxy with ethoxy). Test inhibitory activity against a kinase panel (e.g., EGFR, VEGFR) using fluorescence-based assays . Compare IC₅₀ values and perform QSAR modeling to identify critical substituent contributions .

Q. How can advanced analytical methods resolve spectral overlaps in NMR characterization?

- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping proton signals. For boron-containing peaks, employ ¹¹B NMR with a broad-band decoupling probe. Cross-validate with solid-state NMR if crystallinity issues arise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.